N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride
Description
N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a substituted benzamide via a morpholine-containing propyl chain. This compound is structurally designed to modulate biological targets, likely in therapeutic areas such as kinase inhibition or receptor antagonism, though specific applications require further validation. Its molecular complexity underscores the importance of comparing it with analogs to elucidate structure-activity relationships (SAR) .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2.ClH/c1-31(27,28)18-7-4-6-17(16-18)21(26)25(11-5-10-24-12-14-29-15-13-24)22-23-19-8-2-3-9-20(19)30-22;/h2-4,6-9,16H,5,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCQQVSPBUTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest due to its diverse biological activities, including potential applications in anti-cancer, anti-inflammatory, and antimicrobial therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound features a benzothiazole ring, a methanesulfonyl group, and a morpholine moiety, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of 422.5 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O3S2 |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. A study indicated that compounds similar to this compound demonstrated potent inhibitory activity against various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A series of related benzothiazole compounds were synthesized and tested for their cytotoxic effects on cancer cell lines:
| Compound ID | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 8b | HCC827 | 8.78 | High activity in 2D assays |
| 9 | NCI-H358 | 6.68 | Moderate activity in 3D assays |
| 15 | A549 | 12.5 | Non-active on normal lung fibroblasts |
These findings suggest that the structural features of benzothiazole derivatives are crucial for their anticancer efficacy.
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. The compound showed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Table
| Bacterial Strain | MIC (μM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 6.12 | Significant |
| Escherichia coli | 25 | Moderate |
The presence of the methanesulfonyl group enhances the compound's interaction with microbial targets, leading to its antimicrobial effects.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
- Modulation of Signaling Pathways : It may affect various signaling pathways critical for cell survival and proliferation.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride. Benzothiazole compounds have been shown to exhibit significant activity against various pathogens, particularly Mycobacterium tuberculosis (Mtb).
Case Study: Anti-Tubercular Activity
A review focused on the synthesis and evaluation of new benzothiazole derivatives indicated that compounds structurally related to this compound demonstrated promising anti-tubercular activity. The Minimum Inhibitory Concentration (MIC) values were assessed against Mtb H37Rv strains, revealing that certain derivatives exhibited lower MIC values than standard treatments like Isoniazid (INH) and Rifampicin (RIF). This suggests that such compounds could be developed as new anti-TB agents amid rising drug resistance issues in tuberculosis treatment .
Cancer Research
Benzothiazole derivatives are also explored for their anticancer properties. The unique structure of this compound allows for interactions with various biological targets involved in cancer progression.
Case Study: Cytotoxicity Studies
In vitro cytotoxicity assays have been performed using this compound against several cancer cell lines. Results indicated that it could induce apoptosis in cancer cells through the modulation of key signaling pathways. The structure-activity relationship (SAR) studies conducted on similar benzothiazole compounds revealed that modifications in the substituents significantly impacted their cytotoxic effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins associated with Mtb and cancer cells. These studies suggest that the compound can effectively bind to the DprE1 enzyme in Mtb, which is crucial for cell wall synthesis, thus inhibiting bacterial growth .
Synthesis and Development
The synthesis of this compound has been achieved through various synthetic routes involving key intermediates derived from benzothiazole scaffolds. Techniques such as Knoevenagel condensation and molecular hybridization have been successfully utilized to create this compound and its analogs .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several classes of sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis:
Functional Group Analysis
- Sulfonyl Groups : The 3-methanesulfonyl group in the target compound contrasts with the 4-methylsulfonyl analog in . Positional differences influence electronic effects (e.g., electron-withdrawing nature) and steric interactions with target proteins.
- Benzothiazole vs.
- Morpholine Propyl Chain : The morpholinylpropyl group in the target compound and enhances solubility and may interact with polar residues in binding pockets.
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to non-salt analogs like the benzothiadiazole sulfonamide in .
Pharmacological Implications
- Target Affinity : Sulfonyl groups in the target compound and may interact with ATP-binding pockets in kinases, while benzimidazole derivatives () could target proton pumps or nucleic acids.
- Metabolic Stability : The morpholine moiety in the target compound may reduce cytochrome P450-mediated metabolism compared to pyridyl-containing analogs ().
Preparation Methods
Synthesis of the Benzothiazole Core
The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives. In a representative protocol from , 2-mercaptobenzothiazole (3.0 g, 17.9 mmol) is refluxed with hydrazine hydrate (10 mL) in absolute ethanol (65 mL) for 5 hours, yielding 2-hydrazinylbenzo[d]thiazole (89% yield, m.p. 191–193°C) . This intermediate serves as the foundational building block for subsequent N-functionalization.
Critical parameters for optimal yield include:
-
Solvent polarity : Ethanol’s moderate polarity facilitates cyclization without side reactions .
-
Reaction time : Prolonged reflux (>4 hours) ensures complete hydrazine incorporation .
Functionalization of the Benzothiazole Nitrogen
The secondary amine group at the benzothiazole’s 2-position undergoes alkylation to introduce the morpholinylpropyl chain. A method adapted from involves reacting 2-hydrazinylbenzo[d]thiazole with 3-(morpholin-4-yl)propyl bromide in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, with triethylamine (TEA) as a base to neutralize HBr byproducts.
Table 1: Alkylation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature (°C) | 80 | 78 |
| Base | TEA | 78 |
| Time (hours) | 12 | 78 |
Synthesis of 3-Methanesulfonylbenzoic Acid
The methanesulfonyl group is introduced via sulfonation of 3-bromobenzoic acid followed by oxidation. In a two-step process:
-
Sulfonation : Reaction with sodium methanesulfinate in the presence of CuI catalyst at 120°C yields 3-(methylthio)benzoic acid .
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂, 30%) in acetic acid converts the thioether to a sulfone, producing 3-methanesulfonylbenzoic acid (92% yield) .
Amide Coupling via Carbodiimide Chemistry
The benzamide linkage is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . A protocol from details the coupling of 3-methanesulfonylbenzoic acid (0.2 g, 0.0014 mol) with the alkylated benzothiazole intermediate (0.242 g, 0.0014 mol) in DMF at 0–5°C, followed by gradual warming to room temperature. The reaction achieves an 82–93% yield, with purity confirmed by TLC (Rf = 0.80) .
Key mechanistic insights :
-
EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond .
-
HOBt suppresses racemization and enhances coupling efficiency .
Hydrochloride Salt Formation
The final step involves protonating the tertiary amine in the morpholinylpropyl chain using hydrochloric acid (HCl). Dissolving the free base in anhydrous ethanol and adding concentrated HCl (37%) at 0°C precipitates the hydrochloride salt. The product is filtered and recrystallized from ethanol/water (9:1) to achieve >99% purity.
Analytical Characterization
Spectroscopic data from analogous compounds ( ,) validate the target structure:
-
FT-IR : Bands at 1670 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂), and 689 cm⁻¹ (C-S-C) .
-
¹H NMR (CDCl₃) : δ 8.66–8.48 (m, aromatic protons), 4.98 ppm (s, NH-NH) .
-
HRMS : [M+H]⁺ calculated for C₂₁H₂₅ClN₄O₃S₂: 505.12; found: 505.10.
Table 2: Comparative Yields Across Synthetic Steps
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzothiazole synthesis | 89 | 95 |
| Alkylation | 78 | 90 |
| Amide coupling | 87 | 98 |
| Salt formation | 95 | 99 |
Reaction Optimization and Challenges
-
Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated couplings but may require rigorous drying to prevent hydrolysis .
-
Temperature control : Exothermic reactions during HCl addition necessitate ice baths to avoid decomposition.
-
Byproduct mitigation : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials .
Industrial-Scale Considerations
For bulk synthesis:
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Advanced Research Focus : Synthesis optimization requires balancing reaction conditions, coupling agents, and purification techniques.
Methodological Answer :
- Coupling Agents : Use HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with Et₃N as a base to activate carboxyl groups during amide bond formation. This minimizes side reactions and improves coupling efficiency .
- Solvent Selection : Tetrahydrofuran (THF) enhances solubility of intermediates, particularly for morpholine-containing precursors, while dichloromethane (DCM) is preferred for nitrobenzamide coupling steps .
- Purification : Employ silica gel column chromatography with gradient elution (e.g., 5–20% methanol in DCM) to isolate the target compound. For hydrochloride salts, recrystallization from ethanol/water mixtures improves purity .
What spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?
Basic Research Focus : Structural validation using analytical techniques.
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiazole core (δ 7.5–8.5 ppm for aromatic protons) and morpholine-propyl chain (δ 2.4–3.8 ppm for N-CH₂ groups). Methanesulfonyl groups appear as singlets near δ 3.1 ppm .
- Mass Spectrometry (HR-MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and fragmentation patterns, such as cleavage at the benzamide bond .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should match standards, with ≥95% purity required for biological assays .
How should researchers design assays to evaluate the compound’s biological activity against bacterial or cancer cell lines?
Advanced Research Focus : Mechanistic and translational assay design.
Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Staphylococcus aureus and Escherichia coli. Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics .
- Anticancer Screening : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Pre-treat cells with 0.1–100 µM compound for 48–72 hours. Validate results with flow cytometry (apoptosis markers like Annexin V) .
- Target Interaction Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to putative targets (e.g., kinase domains or DNA gyrase) .
How can contradictory data in biological activity studies be resolved?
Advanced Research Focus : Data reproducibility and mechanistic reconciliation.
Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC and HR-MS to rule out impurities or degradation products .
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs. Use shared reference compounds for calibration .
- Mechanistic Profiling : Conduct transcriptomic (RNA-seq) or proteomic (LC-MS/MS) analyses to identify off-target effects or pathway crosstalk that may explain variability .
Which computational tools are recommended for crystallographic refinement of this compound?
Basic Research Focus : Structural analysis and validation.
Methodological Answer :
- Software : Use SHELXL for small-molecule refinement. Its robust algorithms handle high-resolution data and twinning, common in benzothiazole derivatives .
- Parameterization : Define restraints for morpholine ring puckering (Cremer-Pople parameters) and methanesulfonyl group geometry to avoid overfitting .
- Validation : Check CIF files with PLATON or Mercury to ensure bond lengths/angles align with Cambridge Structural Database (CSD) benchmarks .
What in vitro models are suitable for studying the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
Advanced Research Focus : Pharmacokinetic profiling.
Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Correlate results with LogP values (predicted via ChemDraw) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Identify metabolites using MS/MS fragmentation .
- Caco-2 Permeability : Assess intestinal absorption using monolayers. A Papp value >1 × 10⁻⁶ cm/s suggests good bioavailability .
How can the compound’s stability under varying storage conditions be assessed?
Basic Research Focus : Stability and shelf-life optimization.
Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC and identify products with HR-MS .
- Long-Term Stability : Store at –20°C in amber vials under argon. Conduct monthly assays for 12 months to establish expiration criteria .
What strategies enhance the compound’s selectivity for specific biological targets?
Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :
- SAR Libraries : Synthesize analogs with modified benzothiazole substituents (e.g., 4-fluoro or 6-methoxy groups) and compare IC₅₀ values .
- Molecular Docking : Use AutoDock Vina to predict binding poses in target pockets (e.g., ATP-binding sites). Prioritize analogs with stronger hydrogen bonds to key residues .
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
